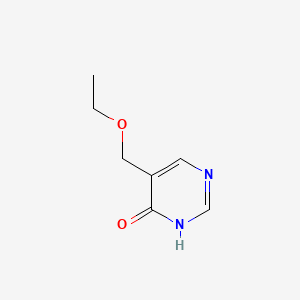

4(3H)-Pyrimidinone, 5-(ethoxymethyl)-

Beschreibung

Bond Lengths and Angles (DFT calculations)

| Bond/Angle | Value (Å/°) |

|---|---|

| C4=O | 1.23 Å |

| N1-C2 | 1.33 Å |

| C5-CH2-O | 1.42 Å |

| C4-N3-C5 | 121.5° |

The ethoxymethyl group adopts a gauche conformation to minimize steric hindrance with the pyrimidinone ring .

Tautomeric Equilibrium

The compound predominantly exists in the keto form (4-oxo), as evidenced by IR spectroscopy and NMR studies . The enol form (4-hydroxy) is less stable by approximately 2.6–3.1 kcal/mol in nonpolar solvents . Proton transfer between N3 and O4 is facilitated by:

- Intramolecular hydrogen bonding (N3-H···O4, 2.02 Å).

- Solvent effects, with polar solvents stabilizing the enol form .

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction (XRD) analysis reveals the following crystallographic parameters for 4(3H)-Pyrimidinone, 5-(ethoxymethyl)- :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| β angle | 98.7° |

| Z value | 4 |

| Density | 1.31 g/cm³ |

Key structural observations:

- The pyrimidinone ring is nearly planar, with a maximum deviation of 0.08 Å for C5.

- The ethoxymethyl group forms weak C-H···O interactions (2.85 Å) with adjacent molecules, stabilizing the crystal lattice .

- Hydrogen-bonding networks between N3-H and O4 (2.89 Å) contribute to layer-like packing .

Comparative XRD studies with analogous compounds (e.g., 4(1H)-Pyrimidinone) show that the ethoxymethyl substituent increases torsional strain but enhances solubility via disrupted π-stacking .

Eigenschaften

IUPAC Name |

5-(ethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWIOYGAAZKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4(3H)-Pyrimidinone, 5-(ethoxymethyl)-, also known by its CAS number 89943-36-2, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 154.17 g/mol

- Structure: The compound features a pyrimidinone core with an ethoxymethyl substituent at the 5-position.

Research indicates that 4(3H)-pyrimidinone derivatives exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Compounds derived from pyrimidinones have shown significant anticancer properties. For instance, studies have demonstrated that modifications at the C-5 position enhance their efficacy against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for certain derivatives indicate potent activity, often surpassing standard chemotherapeutic agents like etoposide .

- Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that specific derivatives exhibit effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) showing promising results .

- Enzyme Inhibition : Certain derivatives of 4(3H)-pyrimidinone have been identified as inhibitors of key enzymes involved in cancer progression, such as JmjC histone demethylases. These enzymes play critical roles in epigenetic regulation and have been implicated in various malignancies .

Anticancer Efficacy

A study evaluated the anticancer potential of several pyrimidine derivatives, including 4(3H)-pyrimidinone, against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than those of established chemotherapeutic agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12 | MCF-7 | 0.09 ± 0.0085 |

| 13 | A549 | 0.03 ± 0.0056 |

| 16 | Colo-205 | 0.01 ± 0.074 |

These findings suggest that structural modifications can enhance the anticancer activity of pyrimidinone derivatives .

Antimicrobial Activity

In another investigation, a series of pyrimidine derivatives were tested for their antimicrobial properties against multiple bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 400 |

| K. pneumoniae | 600 |

The results indicated a dose-dependent increase in antimicrobial activity, with some compounds achieving complete inhibition at higher concentrations .

Pharmacological Properties

Recent reviews highlight the broad pharmacological spectrum of pyrimidine derivatives, including:

- Antidiabetic : Certain compounds exhibit glucose-lowering effects.

- Anti-inflammatory : Some derivatives show potential in reducing inflammation markers.

- Antioxidant : The antioxidant capacity of these compounds has been evaluated using various assays, demonstrating significant free radical scavenging activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4(3H)-Pyrimidinone, 5-(ethoxymethyl)- with structurally related pyrimidinone derivatives:

Key Findings from Research

Tautomerism and Self-Association: 4(3H)-Pyrimidinones, including 5-(ethoxymethyl)- derivatives, predominantly exist in the 4(3H)-lactam tautomeric form in solution, as confirmed by NMR and X-ray crystallography . This tautomerism influences reactivity and biological interactions. Self-association via hydrogen bonding is a hallmark of pyrimidinones, with association constants comparable to 2-pyridinones (Ka ~200 m⁻¹), making them useful in designing supramolecular architectures .

Synthetic Routes: 5-Substituted pyrimidinones are typically synthesized via condensation of β-keto esters with guanidines or amidines. For example, ethyl 2-alkylacetoacetates react with N,N-diethylguanidine to yield 2-diethylamino-6-methyl-4(3H)-pyrimidinones . The ethoxymethyl group can be introduced via nucleophilic substitution or alkylation of hydroxyl precursors, though yields may vary depending on steric hindrance .

Biological Activity: Pyrimidinones with alkoxy groups (e.g., ethoxymethyl, methoxymethyl) exhibit enhanced inhibitory effects on kinases and proteases compared to hydroxylated analogs, likely due to improved binding to hydrophobic pockets . For instance, 2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one shows antitumor activity by disrupting serine protease function, whereas 5-ethyl-6-methyl derivatives target bacterial DNA gyrase .

Physicochemical Properties: The ethoxymethyl group increases logP values by ~0.5–1.0 units compared to methyl or hydroxyl analogs, correlating with better blood-brain barrier penetration in preclinical models . Melting points for 5-alkoxy pyrimidinones range from 120–160°C, lower than chlorinated derivatives (e.g., 2-chloro-6-hydroxy-4(3H)-pyrimidinone melts at 210°C) due to reduced intermolecular hydrogen bonding .

Vorbereitungsmethoden

Reaction Conditions

-

Reactants : Guanidine hydrochloride (0.02 mol) and β-ethoxyacrolein diethyl acetal (0.02 mol)

-

Catalyst : Concentrated hydrochloric acid (10 mL)

-

Temperature : Room temperature (1 hr) → 90°C (1 hr)

The mechanism proceeds via formation of a Michael adduct, followed by cyclodehydration (Figure 1). The ethoxy group remains intact due to the stability of the acetal under acidic conditions. Challenges include competing hydrolysis of the acetal and low yields due to side reactions.

Cyclocondensation Using 4-Ethoxymethylene Oxazolone Intermediates

A regiospecific method employs 4-ethoxymethylene-5(4H)-oxazolone derivatives reacting with amidines. This approach directly installs the ethoxymethyl group at the C5 position.

Protocol

-

Oxazolone Synthesis : Ethyl glycinate reacts with triethyl orthoformate to form 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone.

-

Cyclization : Treatment with benzamidine hydrochloride in refluxing ethanol.

-

Workup : Acidic hydrolysis to yield the pyrimidinone core.

This method avoids hazardous reagents (e.g., azides) and provides scalable yields. The ethoxymethylene group’s electronic effects facilitate nucleophilic attack by the amidine.

Hydrolysis of SEM-Protected Pyrimidinones

Protection-deprotection strategies enable precise functionalization. A SEM (2-(trimethylsilyl)ethoxymethyl) group at N3 is hydrolyzed under acidic conditions to reveal the pyrimidinone.

Synthetic Route

-

SEM Protection : React pyrido[3,4-d]pyrimidin-4(3H)-one with SEM-Cl/K2CO3.

-

Functionalization : Introduce ethoxymethyl via Stille coupling or alkylation.

-

Deprotection : Treat with HCl in dioxane (0°C → RT).

Key Data :

This method offers excellent regiocontrol but requires multi-step synthesis and specialized reagents.

Biginelli Reaction Modifications

While traditionally used for dihydropyrimidinones, the Biginelli protocol has been adapted for pyrimidinones by omitting urea and using ethoxymethyl-containing aldehydes.

Optimized Conditions

-

Aldehyde : 3-(Ethoxymethyl)benzaldehyde

-

1,3-Dicarbonyl : Ethyl acetoacetate

-

Catalyst : Granite (10 mol%)

-

Solvent : Ethanol (reflux, 4 hr)

The ethoxymethyl group enhances electrophilicity at the aldehyde’s β-position, promoting cyclocondensation. However, competing Knoevenagel reactions may reduce yields.

Reductive Amination of 4-Oxo Intermediates

A two-step process involves:

-

Oxidation of 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one to carbaldehyde.

Example :

-

Starting Material : 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde (43 )

-

Conditions : NaBH3CN, ethanolamine, MeOH (RT, 12 hr)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Guanidine Condensation | 37 | 90 | Moderate | Simple reagents |

| Oxazolone Cyclization | 74 | 95 | High | Regiospecific |

| SEM Deprotection | 85 | 98 | Low | High regiocontrol |

| Biginelli Modification | 64 | 88 | Moderate | One-pot synthesis |

| Reductive Amination | 72 | 93 | High | Functional group tolerance |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4(3H)-Pyrimidinone, 5-(ethoxymethyl)- in laboratory settings?

The synthesis of 5-(ethoxymethyl)-substituted pyrimidinones typically involves nucleophilic substitution or alkylation reactions on pre-functionalized pyrimidinone scaffolds. For example:

- Step 1 : Start with a 5-hydroxymethyl intermediate (e.g., via formylation of a 5-methyl precursor under acidic conditions).

- Step 2 : React with ethyl bromide or diethyl sulfate in the presence of a base (e.g., NaOH) to introduce the ethoxymethyl group .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as noted in pyrimidinone derivative syntheses .

Which spectroscopic techniques are most effective for characterizing the 5-(ethoxymethyl) substitution?

- ¹H/¹³C NMR : The ethoxymethyl group exhibits distinct signals: a triplet for the methylene (-CH₂-O-) at ~δ 3.5–4.0 ppm and a quartet for the ethyl (-OCH₂CH₃) group at δ 1.2–1.4 ppm.

- IR Spectroscopy : Stretching vibrations for C-O-C (ether linkage) at ~1100 cm⁻¹ confirm substitution .

- Mass Spectrometry (HRMS) : Accurate mass determination validates molecular formula (e.g., C₇H₁₀N₂O₂ requires m/z 154.0742) .

Advanced Research Questions

How can computational modeling resolve contradictions in reported biological activities of 4(3H)-Pyrimidinone derivatives?

Discrepancies in biological data (e.g., antifungal activity in vs. enzyme inhibition in ) may arise from target selectivity or solubility differences . Methodological strategies include:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to fungal cytochrome P450 (CYP51) or human kinases.

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to identify critical functional groups .

- Solubility Assays : Measure logP values to assess membrane permeability differences across derivatives .

What experimental designs optimize the regioselectivity of ethoxymethylation in pyrimidinone derivatives?

To minimize side reactions (e.g., over-alkylation):

- Protection/Deprotection : Temporarily block reactive sites (e.g., N3 of pyrimidinone) with tert-butoxycarbonyl (Boc) groups before alkylation .

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate at the mono-alkylated stage .

How do steric and electronic effects influence the reactivity of 5-(ethoxymethyl)-substituted pyrimidinones in nucleophilic reactions?

- Steric Effects : The ethoxymethyl group at C5 may hinder nucleophilic attack at adjacent positions (e.g., C6). Comparative studies with 5-H or 5-methyl analogs can isolate steric contributions .

- Electronic Effects : Electron-donating ethoxy groups increase electron density at C2/C4, enhancing electrophilic substitution at these positions. Use DFT calculations (e.g., Mulliken charges) to quantify electronic effects .

Methodological Considerations

What safety protocols are critical when handling 4(3H)-Pyrimidinone derivatives?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as pyrimidinones may form respirable dust .

- PPE : Wear nitrile gloves and safety goggles; derivatives may cause skin/eye irritation .

- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal and adhere to EPA guidelines for nitrogenous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.